molecular formula C9H10O3 B048926 2'-Hydroxy-5'-methoxyacetophenone CAS No. 705-15-7

2'-Hydroxy-5'-methoxyacetophenone

Cat. No. B048926
CAS RN: 705-15-7
M. Wt: 166.17 g/mol
InChI Key: MLIBGOFSXXWRIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-hydroxy-4-methoxyacetophenone and its derivatives has been explored extensively. A study by Arjunan et al. (2014) utilized the DFT/B3LYP method for optimizing the stable geometry of this compound, revealing insights into its structural parameters and thermodynamic properties (Arjunan et al., 2014).

Molecular Structure Analysis

A detailed structural study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, including a variant of 2'-Hydroxy-5'-methoxyacetophenone, provided insights into their crystal structures using X-ray powder diffraction. This study emphasized the influence of weak intermolecular interactions in stabilizing the crystal packing of these compounds (Chattopadhyay et al., 2012).

Chemical Reactions and Properties

Research by Irgashev et al. (2009) involved using related acetophenones in the Claisen condensation process, demonstrating the versatility of these compounds in various chemical reactions (Irgashev et al., 2009). Filarowski et al. (2007) investigated ortho-hydroxyacetophenones, similar to 2'-Hydroxy-5'-methoxyacetophenone, to understand the role of ring substituents on hydrogen bonding in different states (Filarowski et al., 2007).

Physical Properties Analysis

Physical properties such as vibrational frequencies, structural parameters, and thermodynamic properties of closely related compounds have been determined through studies like those conducted by Arjunan et al. (2014), offering valuable insights into the physical aspects of these compounds (Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2'-Hydroxy-5'-methoxyacetophenone and related compounds have been explored in studies focusing on their electronic structure, reactivity, and selectivity descriptors. These studies have utilized various computational methods to elucidate the chemical behavior of these compounds (Arjunan et al., 2014).

Scientific Research Applications

  • Elbs Persulphate Oxidation of Phenols

    • Field : Organic Chemistry
    • Application : 2’-Hydroxy-5’-methoxyacetophenone is observed as a side reaction product of Elbs persulphate oxidation of phenols .
    • Results : The main product of this reaction is para-diphenol, but 2’-Hydroxy-5’-methoxyacetophenone can also be produced as a side product .
  • Inhibition of Human Hepatoma Cell Line HepG2

    • Field : Biomedical Research
    • Application : Certain arsine compounds, which could potentially include 2’-Hydroxy-5’-methoxyacetophenone, have been shown to significantly inhibit the growth of the human hepatoma cell line HepG2 .
    • Method : The method involves the application of the arsine compound to the HepG2 cell line and monitoring the growth of the cells .
    • Results : The effects of the arsine compounds were dose- and time-dependent, indicating potential anti-tumor activity .
  • Preparation of Substituted Chromanone and Chromone Derivatives

    • Field : Organic Chemistry
    • Application : 2’-Hydroxy-5’-methoxyacetophenone is used to prepare substituted chromanone and chromone derivatives .
    • Method : The specific method of preparation would depend on the exact derivative being synthesized. Typically, this involves a series of organic reactions, including condensation, cyclization, and substitution .
    • Results : The result is a series of chromanone and chromone derivatives, which can have various applications, including as sirtuin 2-selective inhibitors .
  • Organic Building Blocks

    • Field : Material Science
    • Application : 2’-Hydroxy-5’-methoxyacetophenone can be used as an organic building block in the synthesis of more complex organic compounds .
    • Method : The specific method of application would depend on the exact compound being synthesized. This compound can be used in various organic reactions as a starting material or intermediate .
    • Results : The result is a variety of complex organic compounds, which can have various applications in fields like pharmaceuticals, agrochemicals, and materials science .
  • Inhibitory Properties on Carbonic Anhydrase Isozyme Activities

    • Field : Biochemistry
    • Application : 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone and its Cu (II), Co (II), Zn (II) and Mn (II) complexes have been shown to inhibit carbonic anhydrase I and II isoforms .
    • Method : The method involves the application of the compounds to the enzymes and monitoring their activities .
    • Results : The compounds were found to be effective inhibitors of the enzymes. The IC50 values of 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone and its Cu (II), Co (II), Zn (II) and Mn (II) complexes were determined .
  • Cytotoxic Effects on Breast Adenocarcinoma Cell Lines

    • Field : Oncology
    • Application : The Cu (II) complex of 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone has been found to have high cytotoxic effects on breast adenocarcinoma cell lines .
    • Method : The method involves the application of the Cu (II) complex to the cell lines and monitoring their growth .
    • Results : The Cu (II) complex displayed high cytotoxic properties, indicating potential as a chemotherapeutic molecule against drug-resistant breast cancer cells .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIBGOFSXXWRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220765
Record name 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1-(2-Hydroxy-5-methoxyphenyl)ethanone
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Product Name

2'-Hydroxy-5'-methoxyacetophenone

CAS RN

705-15-7
Record name 2′-Hydroxy-5′-methoxyacetophenone
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Record name 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one
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Record name 2'-Hydroxy-5'-methoxyacetophenone
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Record name 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one
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Record name 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
YY Zhang, CY Li, CX Zhou, PZ Hong, Y Zhang… - Journal of …, 2019 - Elsevier
Seahorse has been used as a traditional medicine in Southeast Asian countries for a long time. A compound, 2’-Hydroxy-5′-Methoxyacetophenone (2H5M) isolated from seahorse, …
Number of citations: 8 www.sciencedirect.com
E Türkkan, U Sayin, N Erbilen, S Pehlivanoglu… - Journal of …, 2017 - Elsevier
New copper complexes of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone and its N(4)- substituted derivatives were synthesized and characterized by theoretical DFT studies …
Number of citations: 39 www.sciencedirect.com
EG Akgemci, AO Saf, HU Tasdemir, E Türkkan… - … Acta Part A: Molecular …, 2015 - Elsevier
… In this study, 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT) and its novel N(4) substituted derivatives were synthesized and characterized by different techniques. The …
Number of citations: 20 www.sciencedirect.com
A Ucar, M Findik, M Kuzu, S Pehlivanoglu… - Research on Chemical …, 2021 - Springer
… In this work, Co(II), Zn(II) and Mn(II) complexes of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT) were synthesized for the first time and characterized by EPR, FT-IR, …
Number of citations: 8 link.springer.com
L Wang, Y Zhi - Archives of Medical Science, 2021 - archivesofmedicalscience.com
… enzymes was found with 2′-hydroxy-5′-methoxyacetophenone to control the diabetic … activity of the studied 2′-hydroxy-5′-methoxyacetophenone molecule are presented in …
Number of citations: 2 www.archivesofmedicalscience.com
ML Hammond, RA Zambias, MN Chang… - Journal of medicinal …, 1990 - ACS Publications
The leukotrienes, metabolites of arachidonic acid produced through the action of the enzyme 5-lipoxygenase, are important mediators of immediate hypersensitivity and inflammation. …
Number of citations: 60 pubs.acs.org
M Miyazawa, H Shimamura, S Nakamura… - Journal of agricultural …, 2000 - ACS Publications
The recently isolated paeonol (2-hydroxy-4-methoxyacetophenone), as one of the antimutagenic compounds from Discorea japonica, was used as a lead compound for detailed …
Number of citations: 22 pubs.acs.org
MC KLOETZEL, RP DAYTON… - The Journal of Organic …, 1955 - ACS Publications
… The major productsof this reaction proved to be a-bromo-2-hydroxy-5-methoxyacetophenone (XX) and a monobromoacetate of a-bromo-2,5-dihydroxyacetophenone, together with a …
Number of citations: 56 pubs.acs.org
MG Kim, JY Yang, HS Lee - Journal of agricultural and food …, 2013 - ACS Publications
… was characterized as 2′-hydroxy-5′-methoxyacetophenone (C … findings of 2′-hydroxy-5′-methoxyacetophenone were … activity of 2′-hydroxy-5′-methoxyacetophenone, acaricidal …
Number of citations: 18 pubs.acs.org
MJ Lee, HJ Kim, AH Jeong, HS Lee - Journal of Applied Biological …, 2018 - koreascience.kr
… Abstract Anaerobic growth-inhibiting and acaricidal activities of 2'-hydroxy-5'-methoxyacetophenone derived from Cyanachum paniculatum oil and its derivatives against five intestinal …
Number of citations: 2 koreascience.kr

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